

Bavachromene: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Bavachromene*

Cat. No.: *B1630870*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Bavachromene**, a natural chalcone isolated from the medicinal plant *Psoralea corylifolia*. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Identification

Bavachromene, with the systematic IUPAC name (2E)-1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-hydroxyphenyl)-2-propene-1-one, is a notable chalcone derivative. Its chemical identity is well-defined by a unique combination of a chromene ring and a chalcone backbone.

Chemical Structure:

Figure 1: 2D Chemical Structure of **Bavachromene**.

Physicochemical and Bioactivity Data

The following table summarizes key quantitative data for **Bavachromene**. While extensive quantitative data on its biological activities are still emerging, this table provides a consolidated view of its known properties.

Parameter	Value	Reference
Chemical Identifiers		
IUPAC Name	(2E)-1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-hydroxyphenyl)-2-propene-1-one	
CAS Number	41743-38-8	
Molecular Formula	C ₂₀ H ₁₈ O ₄	
Molecular Weight	322.36 g/mol	
Canonical SMILES	<chem>CC1(C)OC2=C(C=C(C(=C2)C(=O)C=CC3=CC=C(C=C3)O)O)C=C1</chem>	
Physicochemical Properties		
XLogP3	4.5	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	4	
Biological Activity		
Anti-inflammatory Activity	Data not available	
Antibacterial Activity	Data not available	
Antifungal Activity	Data not available	

Experimental Protocols

Detailed experimental protocols specifically for the evaluation of **Bavachromene**'s biological activities are not extensively reported in publicly available literature. However, based on standard methodologies for assessing similar natural products, the following generalized protocols can be adapted.

Isolation of Bavachromene from *Psoralea corylifolia*

A general procedure for isolating chalcones and other phenolic compounds from *Psoralea corylifolia* seeds involves solvent extraction followed by chromatographic separation.^{[1][2]}

- Extraction:
 - Dried and powdered seeds of *Psoralea corylifolia* are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 7 days).
 - The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Purification:
 - The ethyl acetate fraction, typically rich in phenolic compounds, is subjected to column chromatography over silica gel.
 - The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Bavachromene**.

- Structure Elucidation:
 - The structure of the isolated compound is confirmed using spectroscopic techniques, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture:
 - RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO_2 .
- Assay Procedure:
 - Cells are seeded in a 96-well plate at a density of 5×10^5 cells/well and allowed to adhere overnight.
 - The cells are then pre-treated with various concentrations of **Bavachromene** (dissolved in DMSO, final concentration $\leq 0.1\%$) for 1 hour.
 - Following pre-treatment, cells are stimulated with 1 $\mu\text{g/mL}$ of LPS for 24 hours to induce NO production.
- Measurement of Nitric Oxide:
 - After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
 - An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

- The percentage of NO inhibition is calculated relative to the LPS-treated control group.
- The IC₅₀ value (the concentration of **Bavachromene** that inhibits 50% of NO production) is then determined.

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC of **Bavachromene** against various bacterial strains can be determined using the broth microdilution method.[3]

- Preparation of Inoculum:
 - Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
 - The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Assay Procedure:
 - Serial two-fold dilutions of **Bavachromene** are prepared in MHB in a 96-well microtiter plate.
 - The standardized bacterial inoculum is added to each well.
 - The plates are incubated at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **Bavachromene** that completely inhibits visible bacterial growth.

Antifungal Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

Similar to the antibacterial assay, the antifungal activity of **Bavachromene** can be assessed by determining the MIC against fungal strains.

- Preparation of Inoculum:
 - Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*) are grown on Sabouraud Dextrose Agar (SDA).
 - A spore or yeast suspension is prepared in sterile saline and adjusted to a specific concentration (e.g., $1-5 \times 10^5$ CFU/mL).
- Assay Procedure:
 - The broth microdilution method is followed using RPMI-1640 medium.
 - Serial dilutions of **Bavachromene** are prepared in the microtiter plate.
 - The standardized fungal inoculum is added to each well.
 - The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of **Bavachromene** that causes a significant inhibition of fungal growth compared to the control.

Potential Signaling Pathways

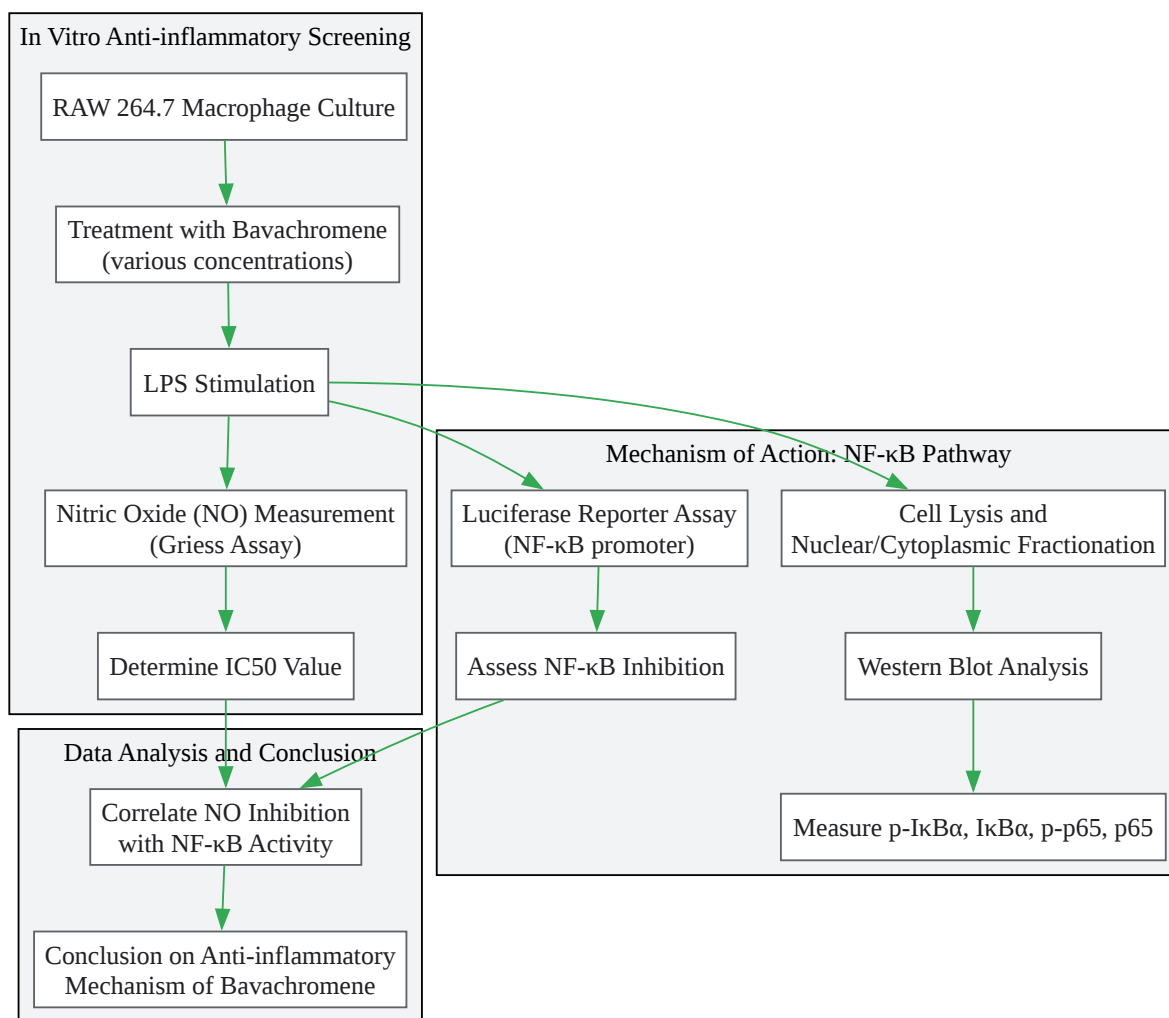
While direct experimental evidence for the signaling pathways modulated by **Bavachromene** is limited, the structural similarity to other chalcones and flavonoids with known anti-inflammatory properties suggests potential involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

- **NF-κB Pathway:** This pathway is a key regulator of inflammation. Many natural anti-inflammatory compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
- **MAPK Pathway:** The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses. Inhibition of these pathways can lead to a decrease in the production of inflammatory cytokines.

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which **Bavachromene** exerts its biological effects.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the anti-inflammatory properties of **Bavachromene** and its potential mechanism of action involving the NF- κ B signaling pathway.



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Figure 2: Workflow for investigating the anti-inflammatory activity of **Bavachromene**.

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